molecular formula C13H16N2O3 B8364083 m-Propionamido-acetylacetanilide

m-Propionamido-acetylacetanilide

Cat. No. B8364083
M. Wt: 248.28 g/mol
InChI Key: SUDLAALKACQAEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04039316

Procedure details

42 g of diketene were added to a solution of 82.1 g of m-aminopropionanilide in 400 ml of benzene and the mixture was stirred for 41/2 hours and then was vacuum filtered. The recovered precipitate was washed with benzene, then isopropyl ether and dried to obtain 118 g of m-propionamido-acetylacetanilide melting at 70° C. which was used as is for the next step.
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
82.1 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]=[C:2]1[O:6][C:4](=[O:5])[CH2:3]1.[NH2:7][C:8]1[CH:9]=[C:10]([CH:16]=[CH:17][CH:18]=1)[NH:11][C:12](=[O:15])[CH2:13][CH3:14]>C1C=CC=CC=1>[C:12]([NH:11][C:10]1[CH:9]=[C:8]([CH:18]=[CH:17][CH:16]=1)[NH:7][C:4](=[O:5])[CH2:3][C:2](=[O:6])[CH3:1])(=[O:15])[CH2:13][CH3:14]

Inputs

Step One
Name
Quantity
42 g
Type
reactant
Smiles
C=C1CC(=O)O1
Name
Quantity
82.1 g
Type
reactant
Smiles
NC=1C=C(NC(CC)=O)C=CC1
Name
Quantity
400 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 41/2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The recovered precipitate was washed with benzene
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
isopropyl ether and dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(CC)(=O)NC=1C=C(NC(CC(C)=O)=O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 118 g
YIELD: CALCULATEDPERCENTYIELD 95.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.